molecular formula C11H8INO4 B8287179 2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxylic acid

2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxylic acid

Cat. No. B8287179
M. Wt: 345.09 g/mol
InChI Key: JUDBIOVNGNFEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1nc(I)oc1-c1ccc(OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][Sn+:22]([CH3:23])[CH3:24].[I:1][c:2]1[o:3][c:4](-[c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][cH:17]2)[c:5]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[n:6]1.[OH-:20]>>[I:1][c:2]1[o:3][c:4](-[c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][cH:17]2)[c:5]([C:7](=[O:8])[OH:9])[n:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Sn+](C)C
Name
CCOC(=O)c1nc(I)oc1-c1ccc(OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1nc(I)oc1-c1ccc(OC)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(-c2oc(I)nc2C(=O)O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.